1,6-Diiodoperfluorohexane
Overview
Description
1,6-Diiodoperfluorohexane is a white to light yellow solid . It is used in the synthesis and characterization of fluorinated telomers containing vinylidene fluoride and hexafluoropropene .
Synthesis Analysis
The synthesis of 1,6-Diiodoperfluorohexane involves the radical addition of 1-iodoperfluorohexane to allyl alcohol . The reaction is initiated by AIBN, a common radical initiator . The process yields surfactants in satisfactory overall yields .Molecular Structure Analysis
The molecular formula of 1,6-Diiodoperfluorohexane is C6F12I2 . It has been studied using UV-Vis absorption, FT-IR, and NMR spectroscopes .Chemical Reactions Analysis
1,6-Diiodoperfluorohexane has been found to display strong halogen bonding with halide anions . This has been confirmed through spectroscopic methods .Physical And Chemical Properties Analysis
1,6-Diiodoperfluorohexane is a white to light yellow solid . Its molecular weight is 553.85 g/mol . It has been studied using UV-Vis absorption, FT-IR, and NMR spectroscopes .Scientific Research Applications
Synthesis of Fluorinated Telomers
1,6-Diiodoperfluorohexane: is utilized in the synthesis and characterization of fluorinated telomers . These telomers are polymers that contain vinylidene fluoride and hexafluoropropene . The process involves the controlled polymerization of these monomers to create polymers with specific properties such as resistance to solvents, oils, and thermal degradation.
Preparation of Fluorinated Telechelic Diol
Researchers have outlined procedures for preparing fluorinated telechelic diol from 1,6-Diiodoperfluorohexane. This enables the production of monoadducts and diadducts, which are crucial in synthesizing specific fluorinated compounds with potential applications in advanced materials .
Reactive Disubstituted Perfluorohexanes
The compound is used to prepare reactive 1,6-disubstituted perfluorohexanes using alkyllithium and Grignard reagents. These substances have enhanced stability and are valuable in various fields, including pharmaceuticals and agrochemicals .
Layered Solids in Halogen Bonding
1,6-Diiodoperfluorohexane: plays a role in the halogen bonding-driven self-assembly of perfluorinated telechelic diiodoalkanes. This results in the formation of layered co-crystals, which have applications in crystal engineering and design .
Environmental Pollution Research
The strong halogen bonding of 1,6-Diiodoperfluorohexane with halide anions is significant in environmental pollution studies. It helps in understanding the interactions of pollutants at the molecular level, which is essential for developing remediation strategies .
Application in Light-Emitting Diodes (LEDs)
Perfluorohexane derivatives, including 1,6-Diiodoperfluorohexane, are studied for their use in blue light-emitting diode materials. They exhibit strong emission and reversible p-n dopability, offering advantages over other polyfluorene derivatives in the development of efficient and durable LEDs .
Perfluoroalkyl Iodides in Chemical Reactions
1,6-Diiodoperfluorohexane: is involved in complexation and photoinduced electron-transfer reactions with various compounds. This leads to perfluoroalkylated products under UV or heat treatment, which are important in the synthesis of many chemical products .
Mechanism of Action
Target of Action
Unfortunately, the specific targets of 1,6-Diiodoperfluorohexane are not well-documented in the literature. This compound is a perfluorinated compound, which means all hydrogen atoms have been replaced by fluorine atoms. This class of compounds is known for their stability, resistance to degradation, and unique physicochemical properties .
Mode of Action
Perfluorinated compounds, in general, are known for their ability to form stable bonds and resist degradation, which can lead to bioaccumulation in organisms and the environment .
Pharmacokinetics
It’s known that the compound has a melting point of 25-30 °c (lit) and a boiling point of 173-174 °C (lit) . It has a density of 2.357 g/cm3 and is slightly soluble in chloroform and methanol .
Result of Action
As a perfluorinated compound, it may have potential impacts on cellular processes due to its stability and resistance to degradation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,6-Diiodoperfluorohexane. It’s known that the compound should be stored at 2-8°C and protected from light .
Safety and Hazards
1,6-Diiodoperfluorohexane should not be used in food, drug, pesticide or biocidal product use . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .
Future Directions
properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1,6-diiodohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12I2/c7-1(8,3(11,12)5(15,16)19)2(9,10)4(13,14)6(17,18)20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQDDLBOAIKFQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)I)(F)F)(F)F)(C(C(F)(F)I)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190949 | |
Record name | 1,6-Diiodoperfluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Diiodoperfluorohexane | |
CAS RN |
375-80-4 | |
Record name | 1,6-Diiodoperfluorohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=375-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Diiodoperfluorohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Diiodoperfluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-diiodoperfluorohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.177 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,6-DIIODOPERFLUOROHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7E2MA3AD2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.